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Compound of Interest

Compound Name: 1-Ethynyl-2,4-dimethylbenzene

Cat. No.: B102602 Get Quote

Technical Guide: 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical

properties of 1-Ethynyl-2,4-dimethylbenzene (also known as 2,4-Dimethylphenylacetylene), a

substituted aromatic alkyne. This guide includes key physicochemical data, detailed

experimental protocols for its synthesis, and predicted spectroscopic characteristics to support

its application in research and development.

Core Physical and Chemical Properties
1-Ethynyl-2,4-dimethylbenzene is an organic compound featuring a benzene ring substituted

with one ethynyl and two methyl groups. Its properties are influenced by the aromatic system,

the reactive terminal alkyne, and the steric and electronic effects of the methyl substituents.

Data Presentation: Physicochemical Properties
Quantitative data for 1-Ethynyl-2,4-dimethylbenzene are summarized in the table below. Note

that experimental values for properties such as boiling and melting points are not readily

available in the cited literature; therefore, computationally predicted values are provided where

necessary.
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Property Value Source

Molecular Formula C₁₀H₁₀ [1]

Molecular Weight 130.19 g/mol [1]

IUPAC Name 1-ethynyl-2,4-dimethylbenzene [1]

Synonyms 2,4-Dimethylphenylacetylene [1]

CAS Number 16017-30-4 [1]

Canonical SMILES CC1=CC(=C(C=C1)C#C)C [1]

InChIKey
GMODJHLJRNXLMC-

UHFFFAOYSA-N
[1]

Calculated XLogP3 2.9 [1]

Monoisotopic Mass 130.078250319 Da [1]

Boiling Point Data not available

Melting Point Data not available

Density Data not available

Experimental Protocols
The synthesis of 1-Ethynyl-2,4-dimethylbenzene is reliably achieved through a two-step

process involving a Sonogashira cross-coupling reaction followed by a deprotection step.[2]

Synthesis of 1-Ethynyl-2,4-dimethylbenzene
This protocol details the synthesis starting from 4-iodo-m-xylene and trimethylsilylacetylene

(TMSA).

Step 1: Synthesis of ((2,4-Dimethylphenyl)ethynyl)trimethylsilane via Sonogashira Coupling

Reaction Setup: In a suitable reaction flask, combine 4-iodo-m-xylene (1.0 mmol, 232.1 mg),

trimethylsilylacetylene (1.1 mmol, 108 mg), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1 mol%,

7 mg), and Copper(I) Iodide (CuI, 1 mol%, 2 mg).[2]
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Solvent and Base: Add triethylamine (TEA, 8 mL) as the solvent and base.[2]

Reaction Execution: Stir the mixture at room temperature for 2 hours.[2]

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or

Gas Chromatography-Mass Spectrometry (GC-MS).

Workup and Isolation: Upon completion, perform a standard aqueous workup. The crude

product can be purified by column chromatography on silica gel to yield ((2,4-

dimethylphenyl)ethynyl)trimethylsilane. A typical yield for this step is approximately 96%.[2]

Step 2: Deprotection to Yield 1-Ethynyl-2,4-dimethylbenzene

Reaction Setup: Dissolve the silylated product from Step 1 in methanol (7 mL).[2]

Reagent Addition: Add potassium hydroxide (KOH, 120 mg) to the solution.[2]

Reaction Execution: Stir the mixture for 3 hours at room temperature.[2]

Workup and Isolation: Quench the reaction with water and extract the product with a

nonpolar organic solvent, such as hexane. Dry the combined organic layers over an

anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the

final product, 1-Ethynyl-2,4-dimethylbenzene. A typical yield for this deprotection step is

approximately 92%.[2]

Spectroscopic and Chemical Characterization
While experimental spectra for the final product are not provided in the cited sources, the

expected characteristics can be predicted based on the known spectra of its direct

trimethylsilyl-protected precursor and analogous chemical structures.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
Aromatic Protons: Three signals are expected in the aromatic region (~δ 7.0-7.4 ppm). A

singlet for the proton at C5 (between the methyl groups), and two doublets for the protons at

C3 and C6, showing ortho-coupling. Based on the precursor, the C6 proton is expected

around δ 7.34 (d), the C5 proton around δ 6.99 (s), and the C3 proton around δ 6.91 (d).[2]
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Acetylenic Proton: A sharp singlet for the terminal alkyne proton (-C≡C-H) is expected

around δ 3.0-3.5 ppm.

Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups (-CH₃) are

expected around δ 2.3-2.4 ppm.[2]

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
Aromatic Carbons: Six signals are expected for the aromatic carbons. Based on the

precursor, the quaternary carbons C1, C2, and C4 are predicted to appear at approximately

δ 119.7, 140.3, and 138.3 ppm, respectively. The protonated carbons C3, C5, and C6 are

expected around δ 126.1, 130.0, and 131.8 ppm.[2]

Alkynyl Carbons: Two signals for the alkyne carbons (-C≡C-) are expected. The terminal,

protonated carbon (Cα) typically appears around δ 77-80 ppm, while the internal carbon

attached to the benzene ring (Cβ) appears around δ 83-85 ppm.

Methyl Carbons: Two signals for the methyl group carbons are anticipated around δ 20-22

ppm.[2]

Predicted Infrared (IR) Spectrum
C-H (alkyne) Stretch: A sharp, characteristic absorption band is expected around 3300 cm⁻¹.

C≡C (alkyne) Stretch: A weak to medium absorption band is expected in the range of 2100-

2140 cm⁻¹.

C-H (aromatic) Stretch: Absorption bands are expected just above 3000 cm⁻¹.

C-H (alkyl) Stretch: Absorption bands are expected just below 3000 cm⁻¹.

C=C (aromatic) Stretch: Peaks are expected in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum (MS)
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z

= 130.
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Fragmentation: A significant fragment corresponding to the loss of a methyl group ([M-15]⁺)

at m/z = 115 is expected, which is a common fragmentation pathway for methylated aromatic

compounds.

Workflow and Pathway Visualization
As no specific signaling pathways involving 1-Ethynyl-2,4-dimethylbenzene are documented,

the following diagram illustrates the experimental workflow for its synthesis.
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Synthesis of 1-Ethynyl-2,4-dimethylbenzene

Step 1: Sonogashira Coupling

Step 2: Deprotection

4-Iodo-m-xylene +
Trimethylsilylacetylene (TMSA)

Stir at Room Temp
for 2 hours

Pd(PPh₃)₂Cl₂ / CuI
Triethylamine (TEA)

((2,4-Dimethylphenyl)ethynyl)trimethylsilane

Stir at Room Temp
for 3 hours

Intermediate Product

Potassium Hydroxide (KOH)
Methanol (MeOH)

Aqueous Workup &
Extraction with Hexane

1-Ethynyl-2,4-dimethylbenzene

Click to download full resolution via product page

Caption: Experimental workflow for the two-step synthesis of 1-Ethynyl-2,4-dimethylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b102602?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c8/cc/c8cc08592g/c8cc08592g1.pdf
https://scispace.com/pdf/sonogashira-coupling-reaction-with-diminished-homocoupling-3u3sy6eatb.pdf
https://www.benchchem.com/product/b102602#physical-and-chemical-properties-of-1-ethynyl-2-4-dimethylbenzene
https://www.benchchem.com/product/b102602#physical-and-chemical-properties-of-1-ethynyl-2-4-dimethylbenzene
https://www.benchchem.com/product/b102602#physical-and-chemical-properties-of-1-ethynyl-2-4-dimethylbenzene
https://www.benchchem.com/product/b102602#physical-and-chemical-properties-of-1-ethynyl-2-4-dimethylbenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102602?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

